Omadacycline tosylate

Catalog No.
S001676
CAS No.
M.F
C36H48N4O10S
M. Wt
728.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Omadacycline tosylate

Product Name

Omadacycline tosylate

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid

Molecular Formula

C36H48N4O10S

Molecular Weight

728.9 g/mol

InChI

InChI=1S/C29H40N4O7.C7H8O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-6-2-4-7(5-3-6)11(8,9)10/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);2-5H,1H3,(H,8,9,10)/t13-,16-,21-,29-;/m0./s1

InChI Key

CSLDSXNLUZXVTF-XGLFQKEBSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Solubility

Soluble in DMSO

Synonyms

Amadacyclin tosylate, Omadacycline tosylate; Nuzyra; PTK-0796; PTK 0796; PTK0796;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Description

The exact mass of the compound Omadacycline tosylate is 728.3091 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Omadacycline tosylate is a semisynthetic derivative of minocycline, classified within the tetracycline class of antibiotics. It is designed to combat bacterial infections, particularly those resistant to other treatments. This compound exhibits both bacteriostatic and bactericidal properties depending on the bacterial strain involved. Its mechanism of action involves binding to the 30S ribosomal subunit in bacteria, inhibiting protein synthesis without affecting nucleic acid synthesis . The compound has been shown to be effective against a variety of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and other drug-resistant strains .

Omadacycline tosylate acts by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which is essential for the translation of messenger RNA into proteins []. This binding disrupts the formation of the peptide bond, a critical step in protein synthesis, ultimately stopping bacterial growth [].

Antimicrobial Activity

  • Omadacycline exhibits a broad spectrum of activity against various bacteria, including some resistant strains. Studies have shown its effectiveness against gram-positive, gram-negative, and atypical bacteria commonly associated with cIAI and CABP [].
  • Research is ongoing to investigate its efficacy against emerging drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae [].

Mechanism of Action

  • Unlike other tetracycline antibiotics, omadacycline exhibits a unique mechanism of action. It binds to the ribosome of bacteria, inhibiting protein synthesis. However, it does so at a different site compared to traditional tetracyclines, making it effective against bacteria with resistance mechanisms to other antibiotics in this class [].
  • Scientific research is delving deeper into the specific molecular interactions between omadacycline and the ribosome to understand its unique properties and potential for overcoming resistance [].

Pharmacokinetic and Pharmacodynamic Properties

  • Omadacycline demonstrates favorable pharmacokinetic properties, meaning it is well absorbed orally and distributed throughout the body. Research is ongoing to optimize dosing regimens and understand the relationship between drug exposure and its effectiveness against various bacterial infections [].
  • Pharmacodynamic studies are investigating the concentration of omadacycline needed to achieve a therapeutic effect against different bacterial strains. This information is crucial for developing optimal treatment strategies [].
Typical of aminomethylcyclines. The compound's structure allows it to evade common resistance mechanisms, such as efflux pumps and ribosomal protection proteins. Notably, it can be modified through amidomethylation methods, which enhance its antibacterial activity by allowing for structural changes at the C-9 position of the tetracycline scaffold .

Key Reactions:

  • Amidomethylation: This reaction introduces an aminomethyl group at the C-9 position, significantly improving the compound's activity against resistant bacteria.
  • Deprotection: Following amidomethylation, deprotection steps are necessary to yield the active form of omadacycline.

Omadacycline tosylate exhibits a broad spectrum of antibacterial activity. It is particularly effective against:

  • Gram-positive bacteria: Including strains resistant to conventional antibiotics.
  • Gram-negative bacteria: Such as Escherichia coli and Haemophilus influenzae.
  • Atypical bacteria: Effective against organisms like Mycoplasma pneumoniae.

The minimum inhibitory concentration values for omadacycline indicate its efficacy against resistant strains; for example, it has shown a MIC of 0.25 µg/mL against strains exhibiting multiple resistance mechanisms .

Omadacycline tosylate is primarily used in clinical settings for treating:

  • Community-acquired bacterial pneumonia
  • Acute bacterial skin and skin structure infections
  • Complicated urinary tract infections

Its ability to target resistant bacterial strains makes it a valuable option in antibiotic therapy, particularly in hospital settings where multi-drug resistant organisms are prevalent .

Research on omadacycline tosylate has indicated several important interactions:

  • Food Interactions: Bioavailability decreases significantly when taken with food, especially high-fat meals, which can reduce absorption by up to 63% .
  • Drug Interactions: Omadacycline may interact with other medications metabolized through similar pathways, necessitating careful consideration in polypharmacy scenarios.

Clinical studies have also highlighted its relatively low incidence of adverse effects compared to traditional tetracyclines, making it a safer alternative for patients .

Omadacycline tosylate shares structural similarities with other compounds in the tetracycline family but is distinguished by its unique modifications that enhance its antibacterial activity.

Similar Compounds:

  • Tigecycline: A glycylcycline derivative that also targets resistant bacteria but has different pharmacokinetics and side effect profiles.
  • Doxycycline: A well-known tetracycline antibiotic that is more susceptible to resistance mechanisms compared to omadacycline.
  • Eravacycline: Another synthetic derivative designed for similar applications but with distinct structural features.

Comparison Table

CompoundUnique FeaturesEfficacy Against Resistant Strains
OmadacyclineAminomethyl group at C-9High efficacy
TigecyclineGlycylcycline structureModerate efficacy
DoxycyclineTraditional tetracyclineLower efficacy
EravacyclineDifferent structural modificationsModerate efficacy

Omadacycline's unique structure allows it to maintain activity against strains that have developed resistance mechanisms that typically affect other tetracyclines .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

7

Exact Mass

728.30911491 g/mol

Monoisotopic Mass

728.30911491 g/mol

Heavy Atom Count

51

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Rodvold KA, Burgos RM, Tan X, Pai MP. Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics. Clin Pharmacokinet. 2019 Nov 27. doi: 10.1007/s40262-019-00843-4. [Epub ahead of print] Review. PubMed PMID: 31773505.
2: Shutter MC, Akhondi H. Tetracycline. 2019 Oct 28. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2019 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK549905/ PubMed PMID: 31751095.
3: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548040/ PubMed PMID: 31643371.
4: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547890/ PubMed PMID: 31643226.
5: Lefamulin (Xenleta) for community-acquired bacterial pneumonia. Med Lett Drugs Ther. 2019 Sep 23;61(1581):145-148. Review. PubMed PMID: 31599865.
6: Koulenti D, Xu E, Mok IYS, Song A, Karageorgopoulos DE, Armaganidis A, Lipman J, Tsiodras S. Novel Antibiotics for Multidrug-Resistant Gram-Positive Microorganisms. Microorganisms. 2019 Aug 18;7(8). pii: E270. doi: 10.3390/microorganisms7080270. Review. PubMed PMID: 31426596; PubMed Central PMCID: PMC6723731.
7: Burgos RM, Rodvold KA. Omadacycline: a novel aminomethylcycline. Infect Drug Resist. 2019 Jul 2;12:1895-1915. doi: 10.2147/IDR.S171352. eCollection 2019. Review. PubMed PMID: 31308710; PubMed Central PMCID: PMC6613460.
8: Jaffa RK, Pillinger KE, Roshdy D, Isip JA, Pasquale TR. Novel developments in the treatment of acute bacterial skin and skin structure infections. Expert Opin Pharmacother. 2019 Aug;20(12):1493-1502. doi: 10.1080/14656566.2019.1617851. Epub 2019 May 30. Review. PubMed PMID: 31145645.
9: Bassetti M, Peghin M, Castaldo N, Giacobbe DR. The safety of treatment options for acute bacterial skin and skin structure infections. Expert Opin Drug Saf. 2019 Aug;18(8):635-650. doi: 10.1080/14740338.2019.1621288. Epub 2019 Jun 13. Review. PubMed PMID: 31106600.
10: Baker DE. Omadacycline. Hosp Pharm. 2019 Apr;54(2):80-87. doi: 10.1177/0018578718823730. Epub 2019 Jan 22. Review. PubMed PMID: 30923399; PubMed Central PMCID: PMC6431718.
11: Bondeelle L, Bergeron A, Wolff M. [The role of new antibiotics in the treatment of acute adult community acquired pneumonia]. Rev Mal Respir. 2019 Jan;36(1):104-117. doi: 10.1016/j.rmr.2018.04.010. Epub 2019 Jan 10. Review. French. PubMed PMID: 30638789.
12: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK535602/ PubMed PMID: 30601611.
13: Markham A, Keam SJ. Omadacycline: First Global Approval. Drugs. 2018 Dec;78(18):1931-1937. doi: 10.1007/s40265-018-1015-2. Review. PubMed PMID: 30471003.
14: Barber KE, Bell AM, Wingler MJB, Wagner JL, Stover KR. Omadacycline Enters the Ring: A New Antimicrobial Contender. Pharmacotherapy. 2018 Dec;38(12):1194-1204. doi: 10.1002/phar.2185. Epub 2018 Nov 15. Review. Erratum in: Pharmacotherapy. 2019 Feb;39(2):207. PubMed PMID: 30290000; PubMed Central PMCID: PMC6587716.
15: Cho JC, Childs-Kean LM, Zmarlicka MT, Crotty MP. Return of the tetracyclines: omadacycline, a novel aminomethylcycline antimicrobial. Drugs Today (Barc). 2018 Mar;54(3):209-217. doi: 10.1358/dot.2018.54.3.2800620. Review. PubMed PMID: 29771255.
16: Montravers P, Tran-Dinh A, Tanaka S. The role of omadacycline in skin and soft tissue infections. Curr Opin Infect Dis. 2018 Apr;31(2):148-154. doi: 10.1097/QCO.0000000000000429. Review. PubMed PMID: 29251672.
17: Abbas M, Paul M, Huttner A. New and improved? A review of novel antibiotics for Gram-positive bacteria. Clin Microbiol Infect. 2017 Oct;23(10):697-703. doi: 10.1016/j.cmi.2017.06.010. Epub 2017 Jun 19. Review. PubMed PMID: 28642145.
18: Amalakuhan B, Echevarria KL, Restrepo MI. Managing community acquired pneumonia in the elderly - the next generation of pharmacotherapy on the horizon. Expert Opin Pharmacother. 2017 Aug;18(11):1039-1048. doi: 10.1080/14656566.2017.1340937. Epub 2017 Jun 21. Review. PubMed PMID: 28598693; PubMed Central PMCID: PMC6092187.
19: Petković H, Lukežič T, Šušković J. Biosynthesis of Oxytetracycline by Streptomyces rimosus:
Past, Present and Future Directions in the Development
of Tetracycline Antibiotics. Food Technol Biotechnol. 2017 Mar;55(1):3-13. doi: 10.17113/ftb.55.01.17.4617. Review. PubMed PMID: 28559729; PubMed Central PMCID: PMC5434370.
20: Villano S, Steenbergen J, Loh E. Omadacycline: development of a novel aminomethylcycline antibiotic for treating drug-resistant bacterial infections. Future Microbiol. 2016 Oct;11:1421-1434. Epub 2016 Aug 19. Review. PubMed PMID: 27539442.

Explore Compound Types